![molecular formula C22H18N2O5S2 B2745391 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941907-83-1](/img/structure/B2745391.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C22H18N2O5S2 and its molecular weight is 454.52. The purity is usually 95%.
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Scientific Research Applications
Antimalarial and Antiviral Properties
Antimalarial Activity
Sulfonamides, including derivatives of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide, have been investigated for their antimalarial properties. A study reported the synthesis of sulfonamide derivatives that demonstrated significant in vitro antimalarial activity with IC50 values of less than 30µM. These compounds exhibited excellent antimalarial activity and selectivity, attributed to the presence of quinoxaline moiety attached to the sulfonamide ring system (Fahim & Ismael, 2021).
Potential Against COVID-19
The same sulfonamides were also evaluated for their effectiveness against SARS-CoV-2 (COVID-19). The molecular docking study of these compounds revealed small energy affinity against key viral proteins, suggesting potential antiviral properties (Fahim & Ismael, 2021).
Anticonvulsant Effects
- Anticonvulsant Activity: Derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity. Certain compounds showed protection against picrotoxin-induced convulsion, indicating their potential as anticonvulsant agents (Farag et al., 2012).
Anticancer Activity
- Antitumor Evaluation: Some benzothiazole derivatives of this compound have been evaluated for their potential antitumor activity. These compounds were screened against various human tumor cell lines and some showed considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Properties
- Antibacterial and Antifungal Activities: Various derivatives have shown promising results in in vitro antibacterial and antifungal activities. These compounds, synthesized with the inclusion of sulfamoyl moiety, were found to be effective against several strains of bacteria and fungi (Darwish et al., 2014).
Enzyme Inhibition
- Inhibition of Enzymes: Some derivatives have been studied for their enzyme inhibitory activities, particularly against α-glucosidase and acetylcholinesterase. These compounds exhibited substantial inhibitory activity, suggesting their potential use in related medical applications (Abbasi et al., 2019).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzothiazole derivatives have been shown to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile of synthesized compounds related to this molecule .
Result of Action
Some benzothiazole derivatives have shown promising activity against staphylococcus aureus, indicating potential bactericidal activity .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of benzothiazole derivatives .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S2/c1-29-15-7-9-16(10-8-15)31(27,28)13-21(26)23-14-6-11-19(25)17(12-14)22-24-18-4-2-3-5-20(18)30-22/h2-12,25H,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOJBOPGBONWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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